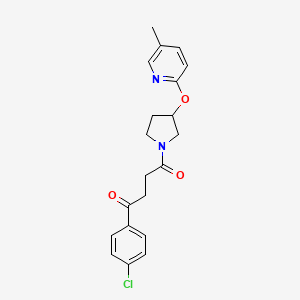
1-(4-Chlorophenyl)-4-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)butane-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-4-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)butane-1,4-dione is a useful research compound. Its molecular formula is C20H21ClN2O3 and its molecular weight is 372.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-(4-Chlorophenyl)-4-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)butane-1,4-dione is a synthetic organic molecule characterized by its complex structure, which includes a chlorophenyl group and a pyrrolidine moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is C17H19ClN2O3 with a molecular weight of approximately 336.80 g/mol. The presence of various functional groups suggests potential interactions with biological targets, making it an interesting candidate for further research.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. It may function as an inhibitor or modulator of these targets, influencing various biochemical pathways.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs often exhibit significant antimicrobial properties. For instance, derivatives containing pyrrolidine and chlorophenyl groups have been shown to possess antibacterial and antifungal activities. In vitro studies demonstrate that such compounds can inhibit the growth of various pathogenic bacteria and fungi, suggesting that this compound may also exhibit similar effects .
Neuroprotective Effects
A study on related compounds highlights the neuroprotective potential against microglia-mediated neuroinflammation. In this context, compounds similar to this compound were evaluated for their ability to reduce pro-inflammatory markers in models of Parkinson's disease. The results indicated that these compounds could attenuate neuroinflammatory responses, potentially offering therapeutic benefits in neurodegenerative conditions .
Enzyme Interaction Studies
Further investigations into enzyme interactions reveal that this compound can serve as a probe in biological assays to study enzyme activity. Its structural characteristics enable it to bind effectively to active sites on enzymes, thereby modulating their functions. Such interactions are critical for understanding the compound's pharmacological profile and therapeutic potential.
Table 1: Summary of Biological Activities
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-4-[3-(5-methylpyridin-2-yl)oxypyrrolidin-1-yl]butane-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O3/c1-14-2-8-19(22-12-14)26-17-10-11-23(13-17)20(25)9-7-18(24)15-3-5-16(21)6-4-15/h2-6,8,12,17H,7,9-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUXUFRCBCQDAPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2CCN(C2)C(=O)CCC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














